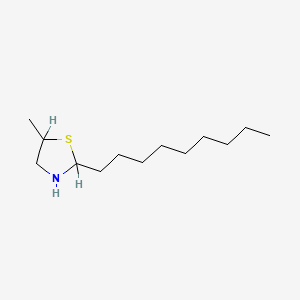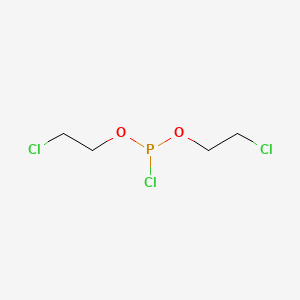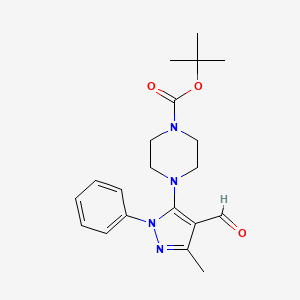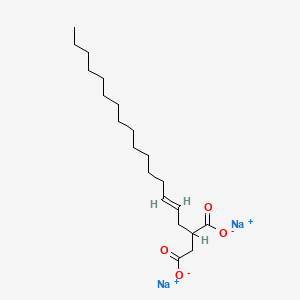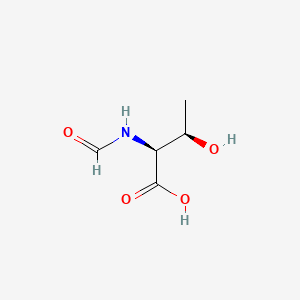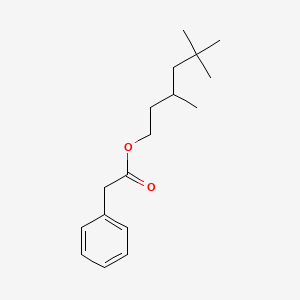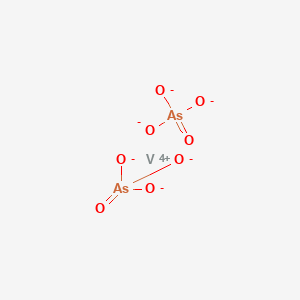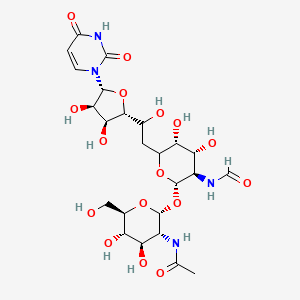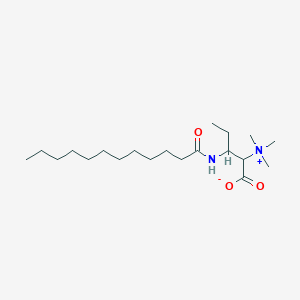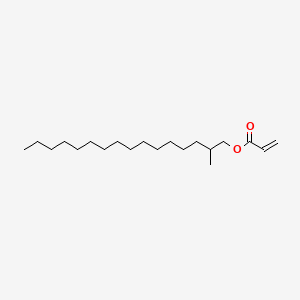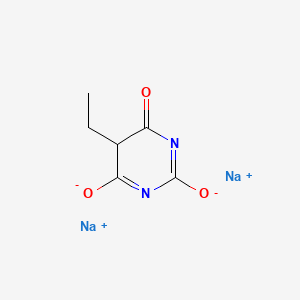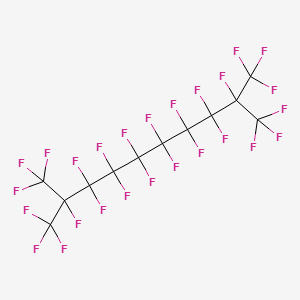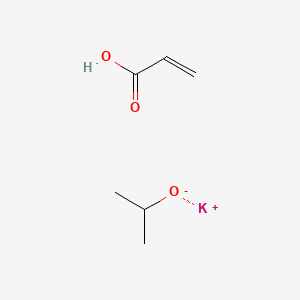
2-Propenoic acid, telomer with 2-propanol, potassium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propenoic acid, telomer with 2-propanol, potassium salt is a chemical compound that belongs to the class of telomers. Telomers are polymers formed by the reaction of a telogen with a monomer. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, telomer with 2-propanol, potassium salt involves the telomerization of 2-Propenoic acid (acrylic acid) with 2-propanol in the presence of a potassium catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired telomer .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors where the reaction conditions are meticulously controlled. The process involves the continuous feeding of 2-Propenoic acid and 2-propanol into the reactor, along with the potassium catalyst. The reaction mixture is then subjected to purification processes to isolate the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-Propenoic acid, telomer with 2-propanol, potassium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
2-Propenoic acid, telomer with 2-propanol, potassium salt has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various polymers and copolymers.
Biology: The compound is utilized in the study of biological processes and as a reagent in biochemical assays.
Industry: The compound is used in the production of coatings, adhesives, and other industrial products.
Mecanismo De Acción
The mechanism of action of 2-Propenoic acid, telomer with 2-propanol, potassium salt involves its interaction with specific molecular targets and pathways. The compound can form complexes with various biomolecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Propenoic acid, telomer with 2-propanol, ammonium salt
- 2-Propenoic acid, telomer with 2-propanol, sodium salt
Uniqueness
2-Propenoic acid, telomer with 2-propanol, potassium salt is unique due to its specific potassium ion, which imparts distinct properties compared to its ammonium and sodium counterparts. These properties include differences in solubility, reactivity, and stability .
Propiedades
Número CAS |
148684-81-5 |
|---|---|
Fórmula molecular |
C6H11KO3 |
Peso molecular |
170.25 g/mol |
Nombre IUPAC |
potassium;propan-2-olate;prop-2-enoic acid |
InChI |
InChI=1S/C3H4O2.C3H7O.K/c1-2-3(4)5;1-3(2)4;/h2H,1H2,(H,4,5);3H,1-2H3;/q;-1;+1 |
Clave InChI |
URRYSFNYGQEGSE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)[O-].C=CC(=O)O.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


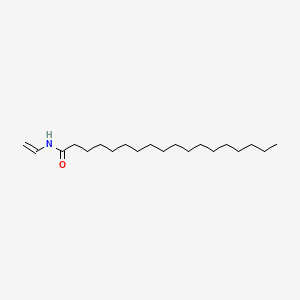
![1-(6-Bromoimidazo[1,2-a]pyrazin-2-yl)ethanone](/img/structure/B12649433.png)
